Butanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy- Butanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy-
Brand Name: Vulcanchem
CAS No.: 166115-84-0
VCID: VC0070843
InChI: InChI=1S/C16H18N4O4/c1-4-11(24-10-8-6-5-7-9-10)14(21)18-12-13(17)19(2)16(23)20(3)15(12)22/h5-9,11,17H,4H2,1-3H3/p+1
SMILES: CCC(C(=O)N=C1C(=[N+](C(=O)N(C1=O)C)C)N)OC2=CC=CC=C2
Molecular Formula: C16H19N4O4+
Molecular Weight: 331.352

Butanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy-

CAS No.: 166115-84-0

Main Products

VCID: VC0070843

Molecular Formula: C16H19N4O4+

Molecular Weight: 331.352

Butanamide,  N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy- - 166115-84-0

CAS No. 166115-84-0
Product Name Butanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy-
Molecular Formula C16H19N4O4+
Molecular Weight 331.352
IUPAC Name N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-3-ium-5-ylidene)-2-phenoxybutanamide
Standard InChI InChI=1S/C16H18N4O4/c1-4-11(24-10-8-6-5-7-9-10)14(21)18-12-13(17)19(2)16(23)20(3)15(12)22/h5-9,11,17H,4H2,1-3H3/p+1
Standard InChIKey SDSPFEOLWLYXAL-UHFFFAOYSA-O
SMILES CCC(C(=O)N=C1C(=[N+](C(=O)N(C1=O)C)C)N)OC2=CC=CC=C2
Synonyms Butanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy-
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator